MFCD18323694
Description
Typically, compounds labeled with MDL numbers (e.g., MFCDXXXXX) are cataloged based on their structural and physicochemical properties, including molecular formulas, solubility, logP values, and pharmacological profiles.
Properties
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMQHCVSOGKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692696 | |
| Record name | 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-90-9 | |
| Record name | 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18323694 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and conditions can be found in specialized chemical literature and databases .
Chemical Reactions Analysis
MFCD18323694 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Scientific Research Applications
MFCD18323694 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. Industrial applications include its use in the production of specialized materials and compounds .
Mechanism of Action
The mechanism of action of MFCD18323694 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial uses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from structurally and functionally related compounds in the evidence, providing a template for comparing MFCD18323694 with its analogs:
Key Findings:
- Structural Diversity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted therapies. In contrast, pyrazolo-pyridines (CAS 428854-24-4) are often explored for kinase inhibition due to their heterocyclic frameworks .
- Synthetic Complexity : The use of palladium catalysts (CAS 1046861-20-4) and green chemistry approaches (CAS 1761-61-1) highlights trends in optimizing yield and sustainability .
- Pharmacokinetic Metrics : Compounds with logP values >2 (e.g., CAS 1046861-20-4 and CAS 1761-61-1) typically demonstrate better membrane permeability, whereas lower solubility (e.g., 0.24 mg/mL) may necessitate formulation adjustments .
Methodological Considerations
The analysis aligns with guidelines from , emphasizing IUPAC nomenclature, spectroscopic validation, and pharmacological profiling (e.g., IC₅₀, EC₅₀). Supplementary tables in provide standardized frameworks for comparing analytical precision and compound stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
